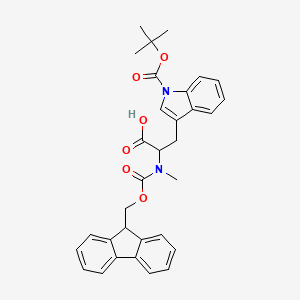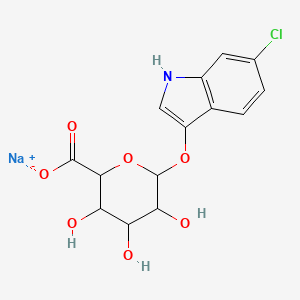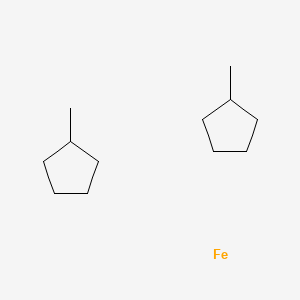
Nalpha-Fmoc-N(im)-tosyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-His(Tos)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino and side-chain functional groups during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Tos)-OH typically involves the protection of the histidine amino group with the Fmoc group and the side-chain imidazole nitrogen with the tosyl group. The process generally follows these steps:
Fmoc Protection: The amino group of histidine is protected by reacting it with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Tosylation: The imidazole side chain is protected by reacting it with tosyl chloride (Tos-Cl) in the presence of a base like pyridine or triethylamine
Industrial Production Methods: Industrial production of Fmoc-His(Tos)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Fmoc-His(Tos)-OH undergoes deprotection reactions to remove the Fmoc and Tos groups. The Fmoc group is typically removed using piperidine, while the Tos group is removed using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide bond formation through coupling reactions with other amino acids. .
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Tos Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Coupling Reactions: Carbodiimides (DIC, EDC) with HOBt or HOAt in DMF
Major Products:
Deprotected Histidine: After removing the Fmoc and Tos groups, the major product is free histidine.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-His(Tos)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, peptides synthesized using Fmoc-His(Tos)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized with Fmoc-His(Tos)-OH are used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .
Industry: In the pharmaceutical industry, Fmoc-His(Tos)-OH is used in the large-scale synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based diagnostics and vaccines .
Mecanismo De Acción
Mechanism: The primary function of Fmoc-His(Tos)-OH is to protect the amino and side-chain functional groups of histidine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Tos group protects the imidazole side chain .
Molecular Targets and Pathways: The compound itself does not have direct biological activity but facilitates the synthesis of biologically active peptides. These peptides can target various molecular pathways, including enzyme inhibition, receptor binding, and antimicrobial activity .
Comparación Con Compuestos Similares
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Tos)-OH but uses a trityl (Trt) group for side-chain protection.
Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side-chain protection.
Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side-chain protection.
Uniqueness: Fmoc-His(Tos)-OH is unique due to the specific combination of Fmoc and Tos protecting groups, which provide robust protection during peptide synthesis. The Tos group offers strong protection for the imidazole side chain, making it suitable for synthesizing peptides with sensitive or reactive side chains .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKSHNECOECCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)
![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)
